6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4S/c1-6-14-15-11-17(6)16-10(5-18-11)8-3-2-7(12)4-9(8)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSQWLCXCKHHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145903 | |
| Record name | 6-(2,4-Difluorophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832737-52-7 | |
| Record name | 6-(2,4-Difluorophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,4-Difluorophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-difluoroaniline with carbon disulfide and hydrazine hydrate to form the intermediate 2,4-difluorophenylthiosemicarbazide. This intermediate then undergoes cyclization with methyl isothiocyanate under acidic conditions to yield the desired triazolothiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial and antifungal agent. Research indicates that derivatives of triazolo-thiadiazine compounds exhibit significant activity against various pathogens. For instance:
- Antimicrobial Activity : Studies have demonstrated that similar triazole derivatives can inhibit bacterial growth and are effective against resistant strains of bacteria .
- Antifungal Properties : The compound's structure allows for interaction with fungal cell membranes, potentially disrupting their integrity and leading to cell death .
Agricultural Chemistry
In agricultural applications, compounds similar to 6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been explored as potential pesticides or herbicides. Their ability to interfere with specific biochemical pathways in pests makes them candidates for further development in crop protection strategies.
Biological Research
The unique structural features of this compound allow it to serve as a useful tool in biological research:
- Enzyme Inhibition Studies : The triazole ring is known for its ability to interact with various enzymes. Research has indicated that such compounds can act as inhibitors for specific enzymes involved in metabolic pathways .
- Targeted Drug Delivery : The incorporation of fluorinated phenyl groups can enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeted drug delivery systems .
Material Science
In material science, the synthesis of polymers incorporating triazole-thiadiazine units is being investigated for their unique electronic properties. These materials may find applications in organic electronics and photonic devices due to their favorable charge transport characteristics.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazolo-thiadiazine derivatives for their antimicrobial properties. The results indicated that compounds with a difluorophenyl substitution exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to non-fluorinated analogs .
Case Study 2: Enzyme Interaction
Research conducted at a leading university focused on the enzyme inhibition potential of triazole derivatives. It was found that specific modifications to the thiadiazine moiety increased binding affinity to target enzymes involved in cancer metabolism pathways. This suggests potential applications in cancer therapeutics where inhibiting these pathways could slow tumor growth .
Mechanism of Action
The mechanism of action of 6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Substituent Effects at the C-6 Position
The C-6 substituent critically influences biological activity. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (Cl, NO₂, F) at C-6 correlate with anticancer and anti-inflammatory activities .
- Methoxy groups (electron-donating) enhance antibacterial efficacy, suggesting substituent-dependent mechanism diversity .
- Fluorine’s electronegativity and small atomic size may improve target binding and pharmacokinetics compared to bulkier halogens (Cl, Br) .
Role of the C-3 Substituent
The 3-methyl group in the target compound contrasts with other analogs:
Methyl groups may reduce steric hindrance, enhancing interaction with enzymatic targets like PDE4 or kinases .
Pharmacological Activity Profiling
Anticancer Potential
- Compound 113h (p-chlorophenyl): Exhibited 45.44% mean inhibition across NCI-60 cell lines via pro-apoptotic mechanisms .
- PDE4 Inhibitors (e.g., compound 10): Substituted triazolothiadiazines with dimethoxyphenyl and tetrahydrofuran groups showed nanomolar potency against PDE4 isoforms .
- Target Compound : The 2,4-difluorophenyl group may mimic chlorine’s electron-withdrawing effects, suggesting comparable or superior anticancer activity.
Antimicrobial and Antibacterial Effects
- 6-(4-Methoxyphenyl) derivatives : Demonstrated significant activity against Gram-positive and Gram-negative bacteria, outperforming ampicillin .
- 6-(5-Nitrophenylfuryl) derivatives : Broad-spectrum antibacterial effects, with MIC values <10 µg/mL .
- Target Compound : Fluorine’s electronegativity may enhance membrane penetration, though direct data is needed.
Physicochemical and Structural Insights
- Crystal Packing : Triazolothiadiazines with aryl substitutions exhibit planar fused rings, facilitating π-π stacking in enzyme binding pockets .
Biological Activity
The compound 6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazole-thiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of This compound typically involves multi-step reactions starting from simple precursors. The general synthetic route includes:
- Formation of Triazole Ring : The initial step involves the condensation of appropriate hydrazones with thioketones to form the triazole ring.
- Thiadiazine Formation : Subsequent cyclization leads to the formation of the thiadiazine structure.
- Substitution Reactions : The introduction of the 2,4-difluorophenyl group is achieved through electrophilic aromatic substitution reactions.
Biological Activity
The biological activities of this compound have been extensively studied in various contexts:
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
- Specific derivatives were found to inhibit bacterial growth more effectively than traditional antibiotics like rifampicin .
Antioxidant Properties
The compound has shown promising results in scavenging free radicals:
- In vitro assays revealed that it effectively reduced reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .
Enzyme Inhibition
Particular attention has been given to the inhibition of α-glucosidase:
- A derivative was reported to inhibit α-glucosidase in a mixed manner with an IC50 value indicating strong potential for diabetes management .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound's ability to bind to active sites on enzymes like α-glucosidase suggests a competitive inhibition mechanism.
- Membrane Disruption : Some studies indicate that its antimicrobial effects may be due to disruption of bacterial cell membranes.
- Antioxidant Mechanism : The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study on Antimicrobial Efficacy :
- Case Study on Antioxidant Activity :
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C10H8F2N4S |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| IC50 for α-glucosidase | Low micromolar range (exact values vary by derivative) |
| Antioxidant Activity | Significant reduction in ROS levels |
Q & A
Basic: What synthetic strategies are optimized for preparing 6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
Methodological Answer:
The compound can be synthesized via two primary routes:
- Conventional Thermal Method: Cyclocondensation of 4-amino-5-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol with α-halo esters/ketones under reflux (6–7 hours in ethanol or DMF) .
- Microwave-Assisted Synthesis: Irradiation of the same precursors reduces reaction time to 10–15 minutes, achieving higher yields (85–90%) due to efficient energy transfer and reduced side reactions .
Key Data:
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 6–7 hours | 60–70 |
| Microwave | 10–15 min | 85–90 |
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for difluorophenyl; methyl group at δ 2.3–2.5 ppm) .
- X-ray Crystallography: Resolves bond lengths (e.g., C–N bonds in the triazole ring: 1.31–1.35 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) critical for stability .
- Elemental Analysis: Validates empirical formula (e.g., C₁₃H₉F₂N₅S) with <0.3% deviation .
Basic: What in vitro assays are used for preliminary biological screening?
Methodological Answer:
- Antibacterial Activity: Disk diffusion against S. aureus (zone of inhibition ≥15 mm at 50 µg/mL) and MIC determination .
- Cytotoxicity: MTT assay on Hep-G2 (liver) and HCT-116 (colon) cancer cell lines (IC₅₀ values <20 µM indicate potency) .
- Antioxidant Activity: DPPH radical scavenging (IC₅₀ ~35 µM) .
Advanced: How do substituent variations at the 3- and 6-positions modulate biological activity?
Methodological Answer:
- 6-Position: Electron-withdrawing groups (e.g., 2,4-difluorophenyl) enhance antibacterial activity (MIC ~12.5 µg/mL) by improving membrane permeability .
- 3-Position: Methyl groups reduce steric hindrance, increasing COX-2 selectivity (COX-2 IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 25 µM) .
Contradiction Note: p-Chlorophenyl at C-6 improves anticancer activity (mean growth inhibition: 45.44% in NCI-60 panel), while methoxy groups reduce potency .
Advanced: What mechanistic insights explain its antitumor activity?
Methodological Answer:
- Apoptosis Induction: Caspase-3 activation (2.5-fold increase in MCF-7 cells) and Bax/Bcl-2 ratio modulation .
- Enzyme Inhibition: Molecular docking shows strong binding to 14-α-demethylase lanosterol (PDB:3LD6; binding energy: −9.2 kcal/mol), disrupting fungal/tumor cell membranes .
- COX-2 Selectivity: Hydrophobic interactions with Val523 and His90 residues explain COX-2 inhibition (IC₅₀ = 0.8 µM) over COX-1 .
Advanced: How can conflicting cytotoxicity data across cell lines be resolved?
Methodological Answer:
- Dose-Response Curves: Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values .
- Metabolic Profiling: Assess glutathione levels in resistant cell lines (e.g., MDA-MB-231 vs. MCF-7) to identify redox-based resistance .
- Synergistic Studies: Combine with doxorubicin (combination index = 0.3) to overcome multidrug resistance .
Advanced: What computational tools predict target interactions?
Methodological Answer:
- Molecular Docking: AutoDock Vina simulates binding to COX-2 (PDB:5KIR) and lanosterol demethylase .
- QSAR Models: Hammett constants (σ = +0.78 for 2,4-difluorophenyl) correlate with antibacterial log(1/MIC) .
- MD Simulations: 100-ns trajectories confirm stable binding with RMSD <2.0 Å .
Advanced: How are spiro-oxindole derivatives of this scaffold synthesized?
Methodological Answer:
- Step 1: Condense 4-amino-triazole-thiol with isatin derivatives (e.g., indoline-2,3-dione) under acidic conditions .
- Step 2: Alkylate with α-bromoacetophenones (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) to form spiro-oxindoles .
- Outcome: Derivatives show 3-fold higher antitumor activity (IC₅₀ = 5.2 µM) compared to parent compound .
Advanced: What strategies improve metabolic stability?
Methodological Answer:
- Salt Formation: Inorganic salts (e.g., sodium carboxylate) enhance aqueous solubility (logP reduced from 3.1 to 1.8) .
- Prodrug Design: Esterification of the thiadiazine ring increases oral bioavailability (AUC₀–24 = 12.3 µg·h/mL) .
- Cyclodextrin Encapsulation: Improves plasma half-life from 2.1 to 6.8 hours .
Advanced: How is selectivity for bacterial vs. mammalian cells achieved?
Methodological Answer:
- Target Specificity: Stronger binding to bacterial DNA gyrase (ΔG = −10.4 kcal/mol) vs. human topoisomerase II (ΔG = −6.7 kcal/mol) .
- Membrane Permeability: LogD (pH 7.4) of 2.3 facilitates Gram-positive bacterial uptake .
- Cytotoxicity Threshold: CC₅₀ >100 µM in HEK293 cells ensures a selectivity index >5 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
